(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Beschreibung
Eigenschaften
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDSEYHEHGLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510538 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72768-97-9 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-difluoro-1,3-dioxaindan-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Grignard Reaction Followed by Sodium Borohydride Reduction
This method is well-documented in patent CN109503544A and involves the following key steps:
- Starting Material: 5-bromo-2,2-difluoropiperonyl (a brominated fluorinated benzodioxole ketone derivative).
- Grignard Formation: The brominated compound is reacted with isopropylmagnesium chloride or magnesium chips in tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (-10 to 0 °C) to form the Grignard reagent.
- Formylation: N,N-Dimethylformamide (DMF) is added dropwise at -25 °C to introduce an aldehyde group, yielding 2,2-difluoro-1,3-benzodioxol-5-carbaldehyde.
- Reduction: The aldehyde intermediate is then reduced using sodium borohydride to produce (2,2-Difluorobenzo[d]dioxol-5-yl)methanol.
- Workup: The reaction mixture is quenched with ammonium chloride solution, acidified, extracted with dichloromethane, and purified by standard methods.
Advantages: This method offers a stable process with high purity product (up to 99%) and is suitable for industrial scale-up due to controlled reaction conditions and manageable reagents.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Grignard formation | 5-bromo-2,2-difluoropiperonyl + iPrMgCl/ Mg chips in THF | -10 to 0 °C | 2-3 hours | Formation of Grignard reagent |
| Formylation | N,N-Dimethylformamide (DMF) | -25 °C | 2 hours | Aldehyde intermediate formed |
| Reduction | Sodium borohydride | 20-30 °C | 1-2 hours | Alcohol product formed |
| Workup & Purification | Ammonium chloride quench, acidification, extraction | Ambient | - | Purity ~99% |
Bromination and Subsequent Functional Group Transformations
According to the same patent source, an initial bromination of 2,2-difluoropiperocycline with bromine in the presence of iron filings under nitrogen atmosphere at 20-30 °C yields 5-bromo-2,2-difluoropipercycline. This intermediate is then subjected to Grignard reaction and reduction as described above.
- Bromination is slow and controlled (8-10 hours dropwise addition).
- Tail gas is absorbed with liquid caustic soda to minimize environmental impact.
- The crude brominated product is isolated by steam distillation and further purified.
Reduction of 2,2-Difluorobenzo[d]dioxole-5-carboxylic Acid Derivatives
Another approach involves the reduction of commercially available 2,2-difluorobenzo[d]dioxole-5-carboxylic acid to the corresponding primary alcohol:
- Starting Material: 2,2-Difluorobenzo[d]dioxole-5-carboxylic acid (commercially available).
- Reduction: The carboxylic acid is reduced to (2,2-Difluorobenzo[d]dioxol-5-yl)methanol using standard reducing agents such as lithium aluminum hydride or borane complexes.
- Alternative Transformations: The primary alcohol can be converted to alkyl chlorides or nitriles for further synthetic applications.
This method is referenced in patent literature (US Patent 20130085158) and is useful for preparing intermediates for more complex molecules.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Grignard reaction method with sodium borohydride reduction is the most detailed and industrially relevant method, providing a reproducible and high-purity product suitable for pharmaceutical intermediates.
- The bromination step is critical for introducing the reactive site for Grignard reagent formation but requires careful control of reaction conditions to avoid side reactions and ensure safety.
- The reduction of carboxylic acid derivatives offers a straightforward route but involves handling strong reducing agents, which may limit scalability or require additional safety measures.
- Purification typically involves extraction and silica gel chromatography or steam distillation to achieve the desired purity.
- The Open Reaction Database reports a 76% yield for a similar synthesis under ambient conditions with THF as solvent and purification by chromatography, indicating practical laboratory-scale feasibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)formaldehyde or (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)carboxylic acid.
Reduction: Formation of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methane.
Substitution: Formation of various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Aromatase and Sulfatase Inhibition
In a seminal SAR study, (2,2-difluorobenzo[d][1,3]dioxol-5-yl)methanol-derived sulfamates were compared to analogs featuring 3,5-difluorophenyl or para-cyanophenyl substituents (Table 1) :
| Compound | Substituent | Aromatase IC₅₀ (nM) | Sulfatase (STS) IC₅₀ (nM) |
|---|---|---|---|
| 2 | para-cyanophenyl | 85 | 227 |
| 21 | 3,5-difluorophenyl | 760 | 45 |
| 22 | 2,2-difluorobenzo[d][1,3]dioxol-5-yl | 4060 | 52 |
Key Findings :
- Aromatase Inhibition : The 2,2-difluorobenzo[d][1,3]dioxol-5-yl group in 22 resulted in significantly weaker aromatase inhibition (IC₅₀ = 4060 nM) compared to the 3,5-difluorophenyl analog 21 (IC₅₀ = 760 nM) and the parent compound 2 (IC₅₀ = 85 nM). This suggests steric hindrance or reduced electronic compatibility with the aromatase active site .
- Sulfatase Inhibition : Both 21 and 22 exhibited superior sulfatase inhibition (IC₅₀ = 45–52 nM) compared to 2 (IC₅₀ = 227 nM), indicating that fluorinated aromatic rings enhance STS binding. The difluorobenzo-dioxol moiety in 22 may optimize hydrophobic interactions or hydrogen bonding in the STS active site .
Mechanistic Implications
The divergent activity profiles highlight the importance of substituent geometry and electronic properties. While fluorination generally improves metabolic stability, the benzo[d][1,3]dioxol scaffold’s rigidity may limit conformational adaptability required for aromatase inhibition but enhance STS affinity through complementary van der Waals interactions .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Stability
Compared to non-fluorinated analogs, the difluorobenzo-dioxol group in this compound increases lipophilicity (logP ~2.8), improving membrane permeability and resistance to oxidative metabolism . In contrast, cyclopropane-containing derivatives (e.g., Lumacaftor intermediates) exhibit enhanced rigidity and metabolic stability due to the cyclopropane ring’s strain-induced reactivity .
Structural Analogues in Drug Development
- Lumacaftor Intermediate : 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid, a key Lumacaftor precursor, shares the difluorobenzo-dioxol moiety but replaces the hydroxymethyl group with a cyclopropane-carboxylic acid. This modification enhances target binding to CFTR while maintaining metabolic stability .
- Agrochemical Derivatives : 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile demonstrates potent pesticidal activity, leveraging fluorine-induced resistance to environmental degradation .
Biologische Aktivität
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol is a synthetic organic compound characterized by a difluorinated benzodioxole ring structure linked to a methanol group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : CHFO
- Molecular Weight : 188.13 g/mol
- CAS Number : 72768-97-9
The biological activity of this compound is influenced by its structural features:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, facilitating interactions with biological membranes and enzymes.
- Hydrogen Bonding : The methanol group can engage in hydrogen bonding, which may influence interactions with biomolecules.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer effects. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : A study involving a derivative showed significant inhibition of growth in breast cancer cells, with IC values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent.
- Research Findings : In vitro tests revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2,2-Difluorobenzo[d][1,3]dioxole) | Structure | Moderate anticancer activity |
| (2-Fluorobenzo[d][1,3]dioxole) | Structure | Low antimicrobial activity |
| (2,3-Dihydroxybenzo[d][1,3]dioxole) | Structure | High antioxidant properties |
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Material : 2,2-difluorobenzo[d][1,3]dioxole.
- Reagent : Formaldehyde under acidic conditions.
- Reaction Conditions : Controlled temperature and pressure to optimize yield.
Derivatives and Their Activities
Various derivatives of this compound have been synthesized to enhance biological activity:
- Example Derivative : A derivative modified at the methanol group exhibited improved anticancer activity compared to the parent compound.
Q & A
Q. What protocols are recommended for scaling up this compound synthesis without compromising yield?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
